3-(4-methoxyphenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
3-(4-METHOXYPHENYL)-4,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core substituted with methoxyphenyl and diphenyl groups. It has garnered significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-4,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally benign catalysts and solvents is emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-4,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially enhanced properties.
Scientific Research Applications
3-(4-METHOXYPHENYL)-4,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for metal ion detection.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory activities.
Industry: Utilized in the development of photoluminescent materials and organic nonlinear optical materials.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-4,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
5- (3-Fluoro-4-methoxyphenyl)-3- (5-mercapto-1,3,4-oxadiazol-2-yl)-1H-pyrazole: Contains a pyrazole core with different substituents.
Uniqueness
The uniqueness of 3-(4-METHOXYPHENYL)-4,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its potential as a fluorescent probe, while the diphenyl groups contribute to its stability and bioactivity.
Properties
Molecular Formula |
C24H19N3O2 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H19N3O2/c1-29-19-14-12-16(13-15-19)21-20-22(26-25-21)24(28)27(18-10-6-3-7-11-18)23(20)17-8-4-2-5-9-17/h2-15,23H,1H3,(H,25,26) |
InChI Key |
LHBFUCKFXVFDJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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